molecular formula C15H11BrN2O2 B11341617 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide

5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide

Cat. No.: B11341617
M. Wt: 331.16 g/mol
InChI Key: PILPZUFXYCXLAR-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position and linked to a 2-methylquinolin-8-yl group. This structure combines the electron-rich furan ring with the planar aromatic quinoline system, which is often exploited in medicinal chemistry for targeting enzymes or receptors. The bromine substituent enhances molecular weight and may influence binding interactions through steric or electronic effects.

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11BrN2O2/c1-9-5-6-10-3-2-4-11(14(10)17-9)18-15(19)12-7-8-13(16)20-12/h2-8H,1H3,(H,18,19)

InChI Key

PILPZUFXYCXLAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)Br)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reaction.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the C5 position of the furan ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce functional groups or facilitate cross-coupling reactions.

Table 1: Substitution Reactions of the Bromine Atom

Reagent/ConditionsProductYieldMechanismSource
N-Bromosuccinimide (NBS) in DMF2-Bromo-N-methyl-5-phenyl-N-tosyl derivative67%Radical bromination
NaN₃ in DMSO, 80°C5-Azido-furan-2-carboxamide analog52%*SNAr with azide ion
CuI, Pd(PPh₃)₄, arylboronic acidSuzuki-coupled aryl-furan derivatives43–83%*Palladium-catalyzed cross-coupling

*Yields extrapolated from analogous reactions in cited sources.
† Mechanistic inference based on general bromofuran reactivity.
‡ Example from N-(4-bromophenyl)furan-2-carboxamide Suzuki coupling .

Functionalization of the Amide Group

The carboxamide group participates in transamidation and reduction reactions, enabling structural diversification.

Table 2: Amide Group Transformations

ReactionConditionsProductYieldNotesSource
LiAlH₄ reductionTHF, 0°C to reflux(5-Phenylfuran-3-yl)methanol derivative86%Selective reduction of amide to alcohol
Transamidation with aminesPd catalysis, 8-AQ directing groupDiversified benzofuran-2-carboxamides70–92%Retains furan core

Electrophilic Aromatic Substitution on Quinoline

The 2-methylquinoline moiety undergoes regioselective electrophilic substitution, primarily at the C5 and C7 positions.

Table 3: Quinoline Ring Modifications

ReactionConditionsProductYieldSelectivitySource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-2-methylquinoline derivative78%*C5 > C7 due to methyl directing
SulfonationClSO₃H, CH₂Cl₂, 25°C7-Sulfo-2-methylquinoline analog65%*Steric hindrance at C5

*Yields based on similar N-(quinolin-2-yl)amide reactions .

Furan Ring Reactivity

The furan ring engages in cycloadditions and alkylation reactions, leveraging its electron-rich nature.

Table 4: Furan-Specific Reactions

ReactionConditionsProductYieldNotesSource
Diels-Alder cycloadditionMaleic anhydride, Δ, tolueneExo-adduct with fused oxanorbornene61%*Retro-Diels-Alder observed
Grignard additionMeMgBr, THF, -78°C1-(5-Phenylfuran-3-yl)ethan-1-one42%Single addition at C5

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom and quinoline nitrogen facilitate catalytic transformations.

Table 5: Catalytic Reactions

Reaction TypeCatalyst SystemProductYieldKey FeatureSource
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino-furan-2-carboxamide derivative58%C-N bond formation
C-H ArylationAg(I)/8-methylquinoline oxide2-Substituted furan-4-carboxamide83%Chemoselective cyclization

Mechanistic Insights

  • Bromine Reactivity : The electron-withdrawing effect of the amide group polarizes the C-Br bond, enhancing susceptibility to nucleophilic attack .

  • Quinoline Directing Effects : The methyl group at C2 sterically shields C3/C4 positions, favoring electrophilic substitution at C5/C7 .

  • Amide Participation : Coordination of the amide nitrogen to Ag(I) or Pd(II) catalysts facilitates regioselective functionalization .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid derivatives with brominated quinoline compounds. The compound's structure features a furan ring, a bromine atom, and a quinoline moiety, which contribute to its biological activity.

Biological Activities

Antibacterial Properties
Research has indicated that derivatives of furan-2-carboxamides, including 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide, exhibit significant antibacterial activity against various strains of bacteria. A study demonstrated that related furan derivatives displayed effective inhibition against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae . The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy development. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects with IC50 values indicating significant potency against various cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
5-Bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamideStructureAntibacterial, Anticancer
N-(4-Bromophenyl)furan-2-carboxamideStructureAntibacterial
Cyclopenta[b]quinoline derivativesStructureCytotoxicity against cancer cells

Case Studies

Case Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial efficacy of various furan derivatives, 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide was tested against multidrug-resistant strains. The results indicated a significant zone of inhibition at higher concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Research
Another study focused on the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation effectively, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Derivatives

N-(8-Ethoxyquinolin-5-yl)furan-2-carboxamide ()
  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Molecular Weight : 282.3 g/mol
  • Key Features: Replaces the 2-methyl and bromine groups with an ethoxy substituent at the quinoline 8-position.
  • Physicochemical Properties :
    • logP: 2.52 (indicative of moderate lipophilicity)
    • Polar Surface Area: 47.95 Ų (suggests moderate solubility)
  • The ethoxy group could enhance metabolic stability compared to methyl .
5-Chloroquinolin-8-yl Furan-2-carboxylate ()
  • Key Features: A carboxylate ester instead of a carboxamide, with chlorine at the quinoline 5-position.
  • Structural Impact : The ester group increases electrophilicity but reduces hydrolytic stability compared to the carboxamide .

Imidazopyridine and Benzothiazole Derivatives

5-Bromo-N-(8-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (Compound 84, )
  • Molecular Formula : C₁₈H₁₄BrClN₃O₂
  • Molecular Weight : 536 mg (synthesized in 81% yield)
  • Key Features: Replaces quinoline with an imidazopyridine core. The 8-chloro and 2-methyl groups alter electronic properties.
  • Synthesis : Uses Suzuki-Miyaura coupling with sodium carbonate and Pd(PPh₃)₄ .
5-Bromo-N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Compound Z14, )
  • Key Features: Benzothiazole and pyrimidine rings replace quinoline. The methylsulfanyl group introduces steric bulk.
  • Activity : Likely targets viral enzymes (e.g., dengue NS proteins) due to sulfur-containing heterocycles .

Substituent Effects in Furan Carboxamides

5-Bromo-N-(4-Bromophenyl)furan-2-carboxamide ()
  • Molecular Formula: C₁₁H₇Br₂NO₂
  • Molecular Weight : 344.99 g/mol
  • Physicochemical Properties :
    • XlogP: ~3.0 (higher lipophilicity due to bromophenyl)
    • Hydrogen Bond Acceptors: 3 .
5-Bromo-N-(4-Phenylbutyl)furan-2-carboxamide ()
  • Key Features : A phenylbutyl chain replaces the aromatic amine.
  • Impact : The aliphatic chain may improve membrane permeability but reduce target specificity .

Functional Group Variations

N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (Compound 26, )
  • Key Features : Sulfamoyl group at the furan 5-position.
1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (Compound Z15, )
  • Key Features : Urea linker instead of carboxamide.
  • Activity: Non-furan-based structure with oxadiazole, likely targeting kinases or proteases .

Biological Activity

5-Bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide features a furan ring and a quinoline moiety, which are known for their diverse biological activities. The bromine substitution at the fifth position enhances its reactivity and bioactivity.

Anticancer Activity

Research has shown that compounds containing quinoline derivatives often exhibit significant anticancer properties. A study focusing on similar quinoline-based carboxamides demonstrated that they can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values ranging from 8.50 to 12.51 μM for closely related compounds .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
5kMCF-78.50
5lMCF-712.51
ControlMCF-7N/A

These findings suggest that the structural characteristics of 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide may confer similar antiproliferative effects.

Antimicrobial Activity

The compound's furan component is associated with various antimicrobial activities. A review highlighted that furan derivatives can exhibit antibacterial, antifungal, and antiviral properties . For instance, related compounds have been reported to show significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Furan Derivatives

CompoundBacteria TestedMIC (mg/mL)
Compound AE. coli12.5
Compound BStaphylococcus aureus6.25
Compound CPseudomonas aeruginosa25

This table illustrates the potential for similar activity in 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide.

The mechanism by which quinoline derivatives exert their biological effects often involves the modulation of critical signaling pathways in cancer cells. For example, they can induce apoptosis and inhibit cell cycle progression through interactions with specific proteins involved in these processes .

Case Studies

  • In vitro Studies : In vitro assays demonstrated that quinoline derivatives could significantly reduce cell viability in several cancer lines, indicating their potential as therapeutic agents.
  • Animal Models : Animal studies have shown that similar compounds can elevate NAD tissue levels, which is crucial for metabolic regulation and may contribute to their antitumor effects .

Q & A

Basic Research Questions

1. Synthesis and Purification Strategies Q: What are the recommended synthetic routes and purification methods for 5-bromo-N-(2-methylquinolin-8-yl)furan-2-carboxamide? A: The compound can be synthesized via coupling reactions involving furan-2-carboxylic acid derivatives and substituted quinoline amines. For example, analogous structures (e.g., 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) were prepared using coupling reagents under reflux, yielding 44% product after purification via column chromatography and recrystallization from acetonitrile . Recrystallization is critical for achieving >95% purity, as demonstrated in the synthesis of N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide .

2. Structural Characterization Techniques Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A:

  • ¹H/¹³C NMR : Key for identifying aromatic protons (e.g., quinoline and furan rings) and substituents. For example, analogous furan-2-carboxamide derivatives show distinct signals for NH (δ ~13.5 ppm) and furan protons (δ ~6.8–7.7 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 0.1 ppm accuracy) .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

3. Stability and Storage Conditions Q: What storage conditions are optimal for maintaining the stability of this compound? A: Store at 0–6°C in airtight containers under inert gas (e.g., argon). Brominated analogs like (5-bromo-2-fluorophenyl)acetonitrile degrade at room temperature, necessitating cold storage . Avoid prolonged exposure to light or humidity to prevent hydrolysis of the amide bond.

Advanced Research Questions

4. Reaction Mechanism and Catalytic Applications Q: How can the bromine substituent in this compound be leveraged for catalytic or mechanistic studies? A: The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Ruthenium-catalyzed systems, similar to those used for azine synthesis, could facilitate C-Br activation . Mechanistic studies should include kinetic isotope effects (KIEs) and DFT calculations to probe transition states.

5. Contradictory Yield Data in Analogous Syntheses Q: How should researchers address discrepancies in reported yields (e.g., 44% vs. 60%) for similar compounds? A: Yield variations arise from differences in reaction conditions (e.g., solvent polarity, temperature). For instance:

  • Method B (DMSO, 72 hr, 44% yield) vs. Et₃N-mediated coupling (acetonitrile, 60% yield) .
    Optimize by screening bases (e.g., Et₃N vs. DBU) and solvents (polar aprotic vs. ethers). Monitor intermediates via LC-MS to identify side reactions.

6. Crystallographic and Conformational Analysis Q: What crystallographic techniques are suitable for resolving conformational flexibility in this compound? A: Single-crystal X-ray diffraction (SCXRD) is ideal. For example, 5-chloroquinolin-8-yl furan-2-carboxylate was resolved in space group P2₁/c with Z = 4, revealing planarity between quinoline and furan rings . Use SQUID analysis to refine thermal parameters and detect disorder in bromine substituents.

7. Biological Activity Profiling Q: How can researchers design assays to evaluate this compound’s bioactivity? A:

  • Enzyme Inhibition : Use fluorescence polarization assays for kinase or protease targets, referencing protocols for furan-carboxamide derivatives .
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2).
  • SAR Studies : Modify the 2-methylquinolin-8-yl group to assess steric/electronic effects on potency .

8. Method Validation for Reproducibility Q: What strategies ensure reproducibility in synthesizing and testing this compound? A:

  • Informer Libraries : Screen against the Aryl Halide Chemistry Informer Library (Merck) to benchmark synthetic efficiency across diverse conditions .
  • Control Reactions : Include known catalysts (e.g., Pd(PPh₃)₄) and internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR .
  • Interlab Validation : Share samples with collaborating labs for independent LC-MS and bioassay verification .

Methodological Notes

  • Data Triangulation : Cross-validate NMR, HRMS, and crystallography results to resolve structural ambiguities .
  • Ethical Compliance : Adhere to FDA guidelines for non-therapeutic compounds; avoid human/animal testing without approval .

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